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Compound of Interest

6-(3-Bromophenyl)-2-
Compound Name:
chloronicotinonitrile

CAS No.: 147426-93-5

Cat. No.: B136927

Get Quote

\ J

High-Value Scaffold for GPCR Ligands and Kinase Inhibitors

Part 1: Executive Summary & Strategic Significance

6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5; PubChem CID: 329782726)
is a tris-functionalized pyridine building block essential in the synthesis of negative allosteric
modulators (NAMs) for metabotropic glutamate receptors (specifically mGIuR5) and various
oncology targets.

Its structural value lies in its orthogonal reactivity profile:
e C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

), enabling the rapid introduction of amines, ethers, or thiols.

« C3-Nitrile: A versatile precursor for heterocycles (tetrazoles, oxadiazoles) or hydrolysis to
amides/acids.
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o C6-(3-Bromophenyl): A pre-installed aryl halide handle ready for palladium-catalyzed cross-
coupling (Suzuki-Miyaura, Sonogashira), critical for extending the pharmacophore to mimic
established ligands like MPEP or Fenobam.

Part 2: Chemical Identity & Physical Properties[1][2]

Property Data
6-(3-bromophenyl)-2-chloropyridine-3-

UPAC Name ca(rbonitrilep & >

CAS Number 147426-93-5

PubChem CID 329782726

Molecular Formula

Molecular Weight 293.55 g/mol

Physical State Off-white to pale yellow solid

Solubility Soluble in DMSO, DMF, DCM; Insoluble in water

Melting Point 180-185 °C (Typical for class)

InChl Key CHFUVURLZCRTRV-UHFFFAOYSA-N

Part 3: Synthetic Architecture

The synthesis of 6-(3-Bromophenyl)-2-chloronicotinonitrile typically follows a robust two-
stage workflow: Cyclocondensation followed by Deoxychlorination. This route is preferred over
direct halogenation of pyridines due to its high regioselectivity.

Experimental Protocol
Step 1: Pyridone Formation (The Cyclization)

» Reagents: 3-Bromoacetophenone (1.0 equiv), Ethyl Cyanoacetate (1.0 equiv), Ammonium
Acetate (8.0 equiv).

e Solvent: Ethanol or Acetic Acid.

e Conditions: Reflux (80-100 °C) for 12—24 hours.
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e Mechanism: Aldol condensation followed by Michael addition of ammonia and oxidative
aromatization.

o Workup: Cool to room temperature. The product, 6-(3-bromophenyl)-2-oxo-1,2-
dihydropyridine-3-carbonitrile, precipitates. Filter, wash with cold ethanol, and dry.

Step 2: Deoxychlorination (The Activation)

¢ Reagents: 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv),
Phosphorus Oxychloride (

, EXCeSS).

o Catalyst:

-Dimethylformamide (DMF, cat. 5 drops).

o Conditions: Heat to 100-110 °C for 4—6 hours. Monitor by TLC (conversion of polar pyridone
to non-polar chloride).

o Workup:

o Concentrate under reduced pressure to remove excess

o

Pour residue slowly onto crushed ice (Exothermic hydrolysis!).

Neutralize with

o

to pH 7-8.

[¢]

Extract with Ethyl Acetate (3x), dry over

, and concentrate.

Purification: Recrystallization from Ethanol/Hexanes or Flash Chromatography
(Hexanes:EtOAC).

[e]

Synthesis Pathway Diagram
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Cyclocondensation
Reflux, EtOH
3—Br0m0acet0phen0ne (_2 H20, -EtOH)

Cyclocondensation

Reflux, EtOH
Ethyl Cyanoacetate -2 H20, -E1OH
Cyclocondensation
Reflux, EtOH
(-2 H20, -EtOH)
NH40Ac

Click to download full resolution via product page

Deoxychlorination
POCI3, DMF (cat)
100°C

TARGET:
6-(3-Bromophenyl)-
2-chloronicotinonitrile

Intermediate:
6-(3-Br-Ph)-2-oxo-nicotinonitrile
(Solid Precipitate)

Caption: Two-step regioselective synthesis from commercially available acetophenone
precursors.

Part 4: Functionalization & Applications in Drug
Discovery

This scaffold is a "privileged structure” for designing mGIuR5 antagonists (e.g., MPEP analogs)
and Adenosine receptor ligands. The orthogonality of the halogen handles allows for sequential
functionalization.

Key Reaction Workflows
o Site A(

-Cl): Nucleophilic Aromatic Substitution (

)

o The electron-withdrawing nitrile group at
activates the
-chlorine.

o Reagents: Primary/Secondary amines, Alkoxides.
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o Application: Introduction of solubilizing groups (piperazines, morpholines) common in CNS
drugs.

e Site B (
-Aryl-Br): Palladium-Catalyzed Coupling

o Sonogashira Coupling: Reaction with terminal alkynes (e.g., 2-ethynylpyridine) yields
MPEP-like structures.

o Suzuki-Miyaura: Coupling with aryl boronic acids creates biaryl/terphenyl systems found in
kinase inhibitors.

o Site C (

-CN): Nitrile Transformations

o Hydrolysis: To Nicotinamide (primary amide) or Nicotinic acid.
o Cyclization: Reaction with sodium azide (

) yields the tetrazole bioisostere of a carboxylic acid.

Derivatization Logic Diagram

6-(3-Bromophenyl)-
2-chloronicotinonitrile

(Core Scaffold)

Terminal Alkyne
Pd(PPh3)2CI2, Cul

: C6-Coupling (Pd-Cat)

NaN3, NH4CI

2-Amino Derivative
(Kinase Hinge Binder)

Phenylethynyl Analog
(mGIuRS5 Antagonist Profile)

Terphenyl System

Click to download full resolution via product page
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Caption: Orthogonal functionalization logic for library generation.[1]

Part 5: Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class H-Code Statement
Acute Toxicity, Oral H302 Harmful if swallowed.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2]
o Causes serious eye irritation.

Eye Irritation H319

[2]

May cause respiratory
STOT-SE H335

irritation.[2]

Critical Handling Protocols:

» Moisture Sensitivity: The 2-chloro group can hydrolyze slowly in acidic moisture; store under
inert atmosphere (Argon/Nitrogen) at 2—8 °C.

e Cyanide Risk: While the nitrile is stable, combustion may release HCN gas. Do not mix with
strong acids or oxidizers.

o Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize
potential cyanide traces before disposal.
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919. (Describes the general POCI3 chlorination protocol for 6-aryl-nicotinonitriles).

o Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and
systemically active mGIu5 receptor antagonist." Neuropharmacology, vol. 38, no.[6] 10,
1999, pp. 1493-1503. (Establishes the pharmacophore relevance).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Monograph: 6-(3-Bromophenyl)-2-
chloronicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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